molecular formula C10H15NO B1611673 3-METHYL-N-METHYL-N-HYDROXYETHYLANILINE CAS No. 2933-55-3

3-METHYL-N-METHYL-N-HYDROXYETHYLANILINE

Cat. No.: B1611673
CAS No.: 2933-55-3
M. Wt: 165.23 g/mol
InChI Key: RWHHVRRGOAJMNV-UHFFFAOYSA-N
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Description

Contextualization within Aromatic Amine Chemistry and Industrial Significance

Aromatic amines, a class of organic compounds characterized by an amino group attached to an aromatic ring, are fundamental in organic chemistry. numberanalytics.comunacademy.com Aniline (B41778), the simplest aromatic amine, serves as a foundational structure for a vast array of derivatives. numberanalytics.com These compounds, known as N-substituted anilines, are created by replacing one or both hydrogen atoms of the amino group with other functional groups. wisdomlib.org This substitution significantly influences the chemical behavior of the molecule, including its basicity and reactivity. numberanalytics.comyoutube.com

The industrial importance of aniline and its derivatives is extensive. They are crucial intermediates in the manufacturing of a wide range of products, including dyes, pigments, polymers, pharmaceuticals, and agrochemicals. wikipedia.orgnbinno.comcoherentmarketinsights.comresearchgate.net For instance, aniline is a primary component in the production of methylene (B1212753) diphenyl diisocyanate (MDI), a precursor to polyurethanes used in industries from automotive to construction. coherentmarketinsights.com Furthermore, aniline derivatives are integral to the rubber industry for producing chemicals that enhance product durability and performance. coherentmarketinsights.comresearchgate.net The versatility of these compounds makes them a cornerstone of the chemical industry. nbinno.comresearchgate.net Compounds structurally similar to 3-METHYL-N-METHYL-N-HYDROXYETHYLANILINE, such as 3-Methyl-N-ethyl-N-(β-hydroxyethyl)aniline, are utilized as intermediates for disperse dyes and as raw materials for color film developers, highlighting the potential application areas for this class of molecules. echemi.com

Structural Features and Chemical Nomenclature of this compound

The chemical identity of this compound is defined by its specific molecular architecture. Its structure is based on an aniline ring, which is a benzene (B151609) ring bonded to a nitrogen atom. Three key substitutions define this particular compound:

A methyl group (-CH₃) is attached to the third carbon atom of the benzene ring (the meta-position relative to the nitrogen).

A methyl group (-CH₃) is bonded to the nitrogen atom.

A hydroxyethyl (B10761427) group (-CH₂CH₂OH) is also bonded to the nitrogen atom.

This tertiary amine structure results from the full substitution of the amino group's hydrogens. The formal IUPAC name for this compound is 2-((3-methylphenyl)(methyl)amino)ethan-1-ol . It is registered under the CAS number 2933-55-3 . chemicalregister.com

Below is a table detailing key chemical properties for this compound.

PropertyValue
CAS Number 2933-55-3
Molecular Formula C₁₀H₁₅NO
Molecular Weight 165.23 g/mol
PSA (Polar Surface Area) 23.47 Ų
LogP (Octanol-Water Partition Coefficient) 1.423

This data is based on computational models and provides estimated values for the compound's physicochemical properties.

Overview of Academic Research Trajectories for Hydroxyethylaniline Compounds

Academic and industrial research into hydroxyethylaniline compounds and other N-substituted anilines primarily focuses on developing efficient synthesis methods and exploring their applications in materials science and as chemical intermediates. rsc.org A significant area of investigation is the development of novel catalytic processes to produce these compounds. For example, research has demonstrated the use of gold-palladium alloy nanoparticles as effective heterogeneous catalysts for the synthesis of various N-substituted anilines. rsc.org

Another key research trajectory involves polymerization. Scientists have studied the oxidative chemical polymerization of N-alkyl substituted anilines, such as N-(2-hydroxyethyl)aniline, to create functional polymers. researchgate.net Research has detailed the effects of reactant concentrations and temperature on the rate of polymerization and has characterized the resulting polymer structures. researchgate.net

Furthermore, innovative synthesis routes for hydroxyethylaniline derivatives are continuously being explored. Patents describe methods for preparing N-hydroxyethylaniline from phenylamine and chlorohydrin using recyclable ionic liquids as both catalyst and solvent, presenting a greener alternative to traditional methods. google.com Another patented method outlines the direct synthesis of N-ethyl-N-hydroxyethyl aniline from N-ethyl aniline and ethylene (B1197577) oxide under solvent-free conditions, which is suitable for industrial-scale production. google.com These research efforts underscore the ongoing importance of developing diverse and efficient pathways to synthesize these valuable chemical intermediates for use in dyes, pigments, and polymers. google.comgoogle.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

2933-55-3

Molecular Formula

C10H15NO

Molecular Weight

165.23 g/mol

IUPAC Name

2-(N,3-dimethylanilino)ethanol

InChI

InChI=1S/C10H15NO/c1-9-4-3-5-10(8-9)11(2)6-7-12/h3-5,8,12H,6-7H2,1-2H3

InChI Key

RWHHVRRGOAJMNV-UHFFFAOYSA-N

SMILES

CC1=CC(=CC=C1)N(C)CCO

Canonical SMILES

CC1=CC(=CC=C1)N(C)CCO

sequence

G

Origin of Product

United States

Chemical Reactivity and Transformation Pathways of 3 Methyl N Methyl N Hydroxyethylaniline

Electrophilic Aromatic Substitution on the Methyl-Substituted Aniline (B41778) Ring

The benzene (B151609) ring of 3-Methyl-N-methyl-N-hydroxyethylaniline is activated towards electrophilic aromatic substitution (SEAr) due to the presence of two electron-donating groups: the methyl group (-CH₃) and the N-methyl-N-hydroxyethylamino group [-N(CH₃)(CH₂CH₂OH)]. wikipedia.org Both groups increase the electron density of the aromatic ring, making it more nucleophilic and thus more reactive towards electrophiles than benzene itself. wikipedia.org

The -N(CH₃)(CH₂CH₂OH) group is a powerful activating group and directs incoming electrophiles to the ortho and para positions. vedantu.com The methyl group is also an activating, ortho, para-director. askthenerd.com The combined directing effects of these two groups on the meta-substituted ring primarily orient incoming electrophiles to positions 2, 4, and 6. Steric hindrance from the bulky N-methyl-N-hydroxyethylamino group may influence the ratio of ortho to para products.

Common Electrophilic Aromatic Substitution Reactions:

Nitration: The introduction of a nitro group (-NO₂) onto the aromatic ring is typically achieved using a mixture of concentrated nitric acid and sulfuric acid. masterorganicchemistry.com In strongly acidic media, the tertiary amine is protonated to form an anilinium ion, which is a deactivating, meta-directing group. doubtnut.comstackexchange.com This can lead to a mixture of products, including a significant amount of the meta-nitro derivative. doubtnut.com For instance, the nitration of N,N-dimethylaniline under strongly acidic conditions yields a substantial amount of m-nitro-N,N-dimethylaniline. doubtnut.comwikipedia.org

Halogenation: The reaction with halogens like bromine (Br₂) or chlorine (Cl₂) leads to the substitution of hydrogen atoms on the aromatic ring. byjus.com Due to the high activation of the ring, these reactions can often proceed without a Lewis acid catalyst and may lead to poly-halogenated products. byjus.com For example, aniline reacts with bromine water to give 2,4,6-tribromoaniline. byjus.com The halogenation of N,N-dialkylanilines can be controlled to achieve selective ortho or para substitution by first converting the aniline to its N-oxide. nih.gov

Sulfonation: Treatment with fuming sulfuric acid (H₂SO₄ + SO₃) introduces a sulfonic acid group (-SO₃H) onto the ring. byjus.com Aniline reacts with sulfuric acid to form anilinium hydrogen sulfate (B86663), which upon heating, rearranges to p-aminobenzenesulfonic acid (sulfanilic acid). byjus.com

Friedel-Crafts Reactions: Friedel-Crafts alkylation and acylation are generally not successful with anilines. wikipedia.org The lone pair on the nitrogen atom acts as a Lewis base and coordinates with the Lewis acid catalyst (e.g., AlCl₃), deactivating the ring towards electrophilic attack. vedantu.com

Table 1: Regioselectivity in Electrophilic Aromatic Substitution of Substituted Anilines

Reactant Reagents Major Product(s) Reference(s)
N,N-Dimethylaniline conc. HNO₃, conc. H₂SO₄ m-Nitro-N,N-dimethylaniline, p-Nitro-N,N-dimethylaniline orgsyn.org, doubtnut.com, sciencemadness.org
Aniline Br₂ in H₂O 2,4,6-Tribromoaniline byjus.com
Aniline conc. H₂SO₄, heat p-Aminobenzenesulfonic acid byjus.com

**3.2. Reactions Involving the N-Hydroxyethyl Moiety

The N-hydroxyethyl group provides a site for a variety of chemical modifications, primarily centered around the reactivity of the terminal hydroxyl group.

The primary alcohol functionality of the N-hydroxyethyl side chain can undergo typical alcohol reactions.

Esterification: The hydroxyl group can be converted to an ester by reacting with carboxylic acids, acid chlorides, or acid anhydrides. ncert.nic.in Fischer esterification, which involves reacting the alcohol with a carboxylic acid in the presence of an acid catalyst, is a common method. uci.edu For example, amino acid methyl esters can be prepared by reacting the amino acid with methanol (B129727) in the presence of an acid catalyst like trimethylchlorosilane.

Etherification: The formation of an ether linkage can be achieved through reactions such as the Williamson ether synthesis, which involves the deprotonation of the alcohol to form an alkoxide, followed by reaction with an alkyl halide.

Oxidation: The primary alcohol of the hydroxyethyl (B10761427) group can be oxidized to an aldehyde or a carboxylic acid, depending on the oxidizing agent and reaction conditions. The oxidation of N-alkyl- and N,N-dialkyl-anilines has been studied, often leading to N-dealkylation. nih.gov The oxidation of pyrazoles containing a 2-hydroxyethyl group on a NiO(OH) electrode has been shown to yield the corresponding acetic acid derivative. suniv.ac.in Selective oxidation of anilines can also lead to products like azoxybenzenes and azobenzenes. researchgate.net

Reduction: The hydroxyl group is generally resistant to reduction. However, it can be converted into a better leaving group (e.g., a tosylate) and then be displaced by a hydride reagent to achieve its removal.

Nucleophilic Reactivity of the Tertiary Amine Nitrogen

The nitrogen atom in this compound is a tertiary amine, and its lone pair of electrons makes it nucleophilic. libretexts.org However, its nucleophilicity is reduced compared to aliphatic tertiary amines because the lone pair is delocalized into the aromatic π-system. savemyexams.com

The nitrogen atom can react with electrophiles such as alkyl halides in nucleophilic substitution reactions (alkylation) to form a quaternary ammonium (B1175870) salt. ncert.nic.in For example, N,N-dimethylaniline reacts with dimethyl sulfate to form a quaternary ammonium salt. wikipedia.org The reactivity of the amine as a nucleophile is influenced by both electronic and steric factors.

Acid-Base Properties and Protonation Equilibria

The tertiary amine nitrogen atom imparts basic properties to the molecule. libretexts.org It can accept a proton from an acid to form the corresponding ammonium ion. libretexts.org The basicity of the amine is influenced by the electronic effects of the substituents on the aromatic ring. The methyl group is electron-donating, which slightly increases the basicity. However, the aromatic ring itself reduces the basicity compared to aliphatic amines due to the delocalization of the nitrogen's lone pair. mt.com

The pKa of the conjugate acid of an amine is a measure of its basicity; a higher pKa indicates a stronger base. mt.com The pKa of the conjugate acid of the structurally similar N,N-dimethyl-p-toluidine is approximately 7.24, while that of N-methylaniline is around 4.85. chemicalbook.comwikipedia.org The pKa of N,N-diethyl-m-toluidine's conjugate acid is predicted to be around 5.0. This suggests that this compound is a weak base.

The protonation equilibrium is highly dependent on the pH of the solution. doubtnut.com In acidic solutions, the amine will exist predominantly in its protonated, water-soluble ammonium form. libretexts.org

Table 2: pKa Values of Structurally Related Anilines

Compound pKa of Conjugate Acid Reference(s)
N-Methylaniline 4.85 wikipedia.org
N,N-Dimethylaniline 5.07 doubtnut.com
N,N-Dimethyl-p-toluidine 7.24 chemicalbook.com
N,N-Diethyl-m-toluidine ~5.0 (Predicted)

Mechanistic Investigations of Key Transformations

The mechanisms of the reactions involving this compound are well-established for its constituent functional groups.

Electrophilic Aromatic Substitution: The mechanism proceeds via a two-step process. wikipedia.orguci.edu First, the aromatic ring acts as a nucleophile and attacks the electrophile, forming a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. wikipedia.orguci.edu This is the rate-determining step. uci.edu In the second step, a base removes a proton from the carbon atom that formed the new bond with the electrophile, restoring the aromaticity of the ring. wikipedia.org The stability of the intermediate carbocation determines the regioselectivity of the reaction. wikipedia.org

Oxidative N-Dealkylation: The mechanism of N-dealkylation of N,N-dialkylanilines, a process related to the oxidation of the side chain, has been a subject of extensive study. Two primary mechanisms are often proposed: a single-electron transfer (SET) followed by deprotonation, or a direct hydrogen atom transfer (HAT) from the α-carbon. acs.orgmdpi.com Evidence from studies using various substituted N,N-dialkylanilines suggests that the reaction can proceed via either pathway, with the operative mechanism depending on the specific substrate and oxidizing agent. nih.govnih.govacs.org

Derivatization and Functionalization Strategies Based on 3 Methyl N Methyl N Hydroxyethylaniline

Synthesis of Azo Dyes and Chromophores from Aniline (B41778) Precursors

The synthesis of azo dyes is a cornerstone of industrial organic chemistry, producing a vast array of colored compounds for various applications. nih.gov The general method involves a two-step process: the diazotization of a primary aromatic amine followed by an azo coupling reaction with an electron-rich nucleophile. nih.govunb.ca In this context, aniline derivatives are fundamental as either the source of the diazonium salt or as the coupling component. nih.gov

3-METHYL-N-METHYL-N-HYDROXYETHYLANILINE serves as an effective coupling component. The N-methyl and N-hydroxyethyl substituents on the amino group, along with the methyl group on the aromatic ring, are electron-donating groups. These groups activate the aromatic ring, making it highly susceptible to electrophilic attack by a diazonium ion.

The synthesis process begins with the diazotization of a primary aromatic amine (e.g., aniline or a substituted aniline) using nitrous acid (typically generated in situ from sodium nitrite (B80452) and a strong acid) at low temperatures (0–5 °C) to form a diazonium salt. rajdhanicollege.ac.in This diazonium salt is a potent electrophile. The subsequent step is the azo coupling, where the diazonium salt reacts with this compound. The coupling reaction is an electrophilic aromatic substitution, where the bulky N-substituted amino group directs the incoming diazonium ion primarily to the para-position of the aniline ring. rajdhanicollege.ac.in This reaction results in the formation of a highly conjugated system containing the characteristic azo group (-N=N-), which is the chromophore responsible for the color of the dye. nih.gov The specific color of the resulting dye can be tuned by the choice of the aromatic amine used to generate the diazonium salt. scirp.org

Table 1: Examples of Azo Dyes Synthesized from this compound
Diazonium Salt Precursor (Amine)Resulting Azo Dye Structure (General)Potential Color
AnilineA phenyl group attached to the azo bridge.Yellow-Orange
4-NitroanilineA nitrophenyl group attached to the azo bridge, enhancing the push-pull system.Red
Sulfanilic AcidA sulfophenyl group attached to the azo bridge, increasing water solubility.Orange
2-Chloro-4-nitroanilineA chloro-nitrophenyl group attached to the azo bridge.Deep Red/Ruby

Incorporation into Polymer Architectures and Macromolecular Systems

The bifunctional nature of this compound, containing both a nucleophilic hydroxyl group and an aniline core, makes it a suitable monomer for incorporation into various polymer architectures. This allows for the synthesis of polymers with tailored properties, leveraging the unique electronic and structural characteristics of the aniline moiety.

Polyurethanes are a class of polymers formed by the polyaddition reaction between a diisocyanate or polyisocyanate and a polyol. acs.org While aniline is a key precursor in the industrial synthesis of methylene (B1212753) diphenyl diisocyanate (MDI), one of the most common isocyanates used in polyurethane production, this compound can be directly incorporated into the polymer chain via its hydroxyl group. bloomtechz.com

In polyurethane synthesis, the hydroxyl (-OH) group of this compound can react with an isocyanate (-NCO) group to form a urethane (B1682113) linkage (-NH-COO-). This allows the molecule to function as a chain extender or as part of a co-polyol system. As a chain extender, it reacts with an isocyanate-terminated prepolymer, building molecular weight and often forming the "hard segments" of segmented polyurethanes. The incorporation of its aromatic ring contributes to the rigidity, thermal stability, and mechanical strength of the final polymer. bloomtechz.com

Table 2: Polyurethane Segment Formation
Reactant 1Reactant 2Resulting Urethane Linkage
This compoundA generic Diisocyanate (e.g., MDI, TDI)The hydroxyl group of the aniline derivative reacts with one isocyanate group, embedding the aniline moiety into the polymer backbone.

Advanced functional polymers, particularly those with nonlinear optical (NLO) properties, often rely on molecular structures with strong intramolecular charge-transfer characteristics. A common design for NLO chromophores is a "push-pull" system, where an electron-donating group is connected to an electron-withdrawing group through a π-conjugated bridge.

The this compound moiety is an excellent electron-donating ("push") component due to the electron-rich N,N-disubstituted aniline system. To create an NLO chromophore, this donor can be linked to a suitable electron-acceptor group (e.g., a nitro group, -NO₂) via a conjugated bridge, such as an azo (-N=N-) or stilbene (B7821643) (-CH=CH-) linker. The azo dyes discussed in section 4.1, particularly those derived from nitroanilines, are prime examples of such NLO-active chromophores.

The N-hydroxyethyl group provides a crucial reactive site for polymerization. After the synthesis of the NLO chromophore, this hydroxyl group can be used to covalently incorporate the chromophore into a polymer backbone, for example, through esterification to form polyesters or polyacrylates, or reaction with isocyanates to form polyurethanes. This incorporation into a macromolecular system helps to align the chromophores and create a stable bulk material with significant NLO response.

Table 3: Representative NLO Chromophore Structure
Electron DonorConjugated BridgeElectron AcceptorPolymerization Handle
3-Methyl-N-methylaniline moietyAzo Group (-N=N-)Nitro Group (-NO₂)Hydroxyethyl (B10761427) Group (-CH₂CH₂OH)

Formation of Heterocyclic Compounds and Cyclic Structures

Heterocyclic compounds are integral to medicinal chemistry and materials science. The functional groups within this compound provide pathways for its use as a scaffold in the synthesis of various heterocyclic structures. The N-(2-hydroxyethyl)aniline substructure is particularly important for cyclization reactions.

One potential transformation involves intramolecular cyclization to form nitrogen- and oxygen-containing heterocyclic rings. For example, under specific acidic or dehydrating conditions, the hydroxyl group could potentially react with the activated aromatic ring to form a six-membered ring, leading to a tetrahydroquinoline derivative, although this is less common than other cyclization pathways.

A more plausible route involves reactions where the nitrogen and the hydroxyl group participate in forming a new ring with an external reagent. For instance, reaction with phosgene (B1210022) or its equivalents could lead to the formation of a cyclic carbamate (B1207046) (an oxazolidinone ring) fused or attached to the aromatic system. Similarly, reaction with aldehydes or ketones can lead to the formation of oxazine (B8389632) derivatives through cyclization involving the hydroxyl group and the ortho position of the aniline ring. The synthesis of isoindolo[2,1-a]quinazolinones from related starting materials involves the reaction of an amine with 2-formylbenzoic acid, showcasing how aniline derivatives can be built into complex, fused heterocyclic systems. nih.gov While specific literature on the cyclization of this compound is specialized, the reactivity of its functional groups enables its use in established synthetic methodologies for creating diverse heterocyclic compounds.

Table of Mentioned Chemical Compounds

Compound Name
This compound
Aniline
Sodium Nitrite
4-Nitroaniline
Sulfanilic Acid
2-Chloro-4-nitroaniline
Methylene diphenyl diisocyanate (MDI)
Toluene (B28343) diisocyanate (TDI)
Phosgene
2-Formylbenzoic acid

Advanced Spectroscopic and Analytical Characterization of 3 Methyl N Methyl N Hydroxyethylaniline and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Conformational Analysis

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of 3-Methyl-N-methyl-N-hydroxyethylaniline. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom, allowing for the confirmation of the connectivity and the conformational dynamics of the molecule. bris.ac.ukbeilstein-journals.org

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the N-methyl protons, and the protons of the N-hydroxyethyl group. The protons on the substituted benzene (B151609) ring will exhibit complex splitting patterns in the aromatic region (typically δ 6.5-7.5 ppm). The methyl group on the ring will appear as a singlet around δ 2.3 ppm. The N-methyl group will also produce a singlet, typically in the range of δ 2.8-3.1 ppm. The two methylene (B1212753) groups of the hydroxyethyl (B10761427) substituent (-N-CH₂-CH₂-OH) will appear as triplets, with the methylene group attached to the nitrogen being more deshielded (δ 3.3-3.7 ppm) than the one attached to the hydroxyl group (δ 3.7-4.0 ppm), due to the electron-withdrawing nature of the nitrogen atom. The hydroxyl proton will present as a broad singlet, and its chemical shift is highly dependent on solvent, concentration, and temperature.

¹³C NMR Spectroscopy: The carbon NMR spectrum provides complementary information. The aromatic carbons will resonate in the δ 110-150 ppm region, with the carbon attached to the nitrogen atom appearing at the lower field end of this range. The tolyl methyl carbon will have a characteristic shift around δ 20-22 ppm. The N-methyl carbon is expected around δ 35-45 ppm, while the carbons of the N-hydroxyethyl group will appear at approximately δ 50-60 ppm (-N-CH₂) and δ 60-70 ppm (-CH₂-OH).

Conformational Analysis: NMR techniques, including 2D experiments like COSY and HMQC/HSQC, can confirm the assignments of protons and carbons and their couplings. Furthermore, advanced NMR studies can shed light on the conformational preferences of the molecule, such as the rotation around the C-N bond and the orientation of the hydroxyethyl side chain. bris.ac.ukconicet.gov.ar The ability of the nitrogen atom to adopt a planar or near-planar geometry can influence the rotational barrier around the aryl-N bond. bris.ac.uk

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound

Functional Group Predicted ¹H NMR Shift (ppm) Predicted ¹³C NMR Shift (ppm)
Aromatic-H 6.5 - 7.5 -
Aromatic-C - 110 - 150
Ar-CH₃ ~2.3 ~21
N-CH₃ 2.8 - 3.1 35 - 45
N-CH₂- 3.3 - 3.7 50 - 60
-CH₂-OH 3.7 - 4.0 60 - 70
-OH Variable (broad) -

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification and Intermolecular Interactions

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is crucial for identifying the functional groups present in this compound and for studying intermolecular interactions, particularly hydrogen bonding. nih.govyoutube.com

Infrared (FT-IR) Spectroscopy: The FT-IR spectrum of the compound will be dominated by several characteristic absorption bands. A broad band in the region of 3200-3600 cm⁻¹ is indicative of the O-H stretching vibration of the hydroxyl group, with its breadth suggesting intermolecular hydrogen bonding. nih.gov The C-H stretching vibrations of the aromatic ring and the aliphatic methyl and methylene groups are expected in the 2850-3100 cm⁻¹ range. The C=C stretching vibrations within the aromatic ring typically appear as a series of sharp bands between 1450 and 1600 cm⁻¹. The C-N stretching vibration of the tertiary aromatic amine will be observed in the 1360-1250 cm⁻¹ region. Finally, a strong band corresponding to the C-O stretching of the primary alcohol will be present around 1050 cm⁻¹.

Raman Spectroscopy: Raman spectroscopy provides complementary information. Aromatic C-H and C=C stretching bands are also prominent in Raman spectra. researchgate.netmdpi.com The symmetric stretching of the benzene ring often gives a particularly strong Raman signal. The technique is also sensitive to the C-N and C-C backbone vibrations. researchgate.net Because the O-H vibration is often weak in Raman spectra, this technique can provide a clearer view of the C-H stretching region compared to IR spectroscopy.

Intermolecular Interactions: The position and shape of the O-H stretching band in the IR spectrum are highly sensitive to hydrogen bonding. nih.govresearchgate.net In concentrated solutions or in the solid state, strong intermolecular O-H···N or O-H···O hydrogen bonds would lead to a significant broadening and shifting of the O-H band to lower frequencies. nih.gov Low-frequency modes in the far-IR or Raman spectrum (below 200 cm⁻¹) can also provide direct evidence of the stretching and bending modes of the hydrogen bonds themselves. researchgate.netnih.gov

Table 2: Key Vibrational Frequencies for this compound

Vibrational Mode Technique Expected Wavenumber (cm⁻¹) Notes
O-H Stretch IR 3200 - 3600 Broad due to hydrogen bonding
Aromatic C-H Stretch IR, Raman 3000 - 3100
Aliphatic C-H Stretch IR, Raman 2850 - 2970 From methyl and methylene groups
Aromatic C=C Stretch IR, Raman 1450 - 1600 Multiple sharp bands
C-N Stretch (Aryl) IR 1250 - 1360 Tertiary amine
C-O Stretch (Primary Alcohol) IR ~1050 Strong intensity

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Elucidation

Mass spectrometry (MS) is a powerful technique used to determine the molecular weight of this compound and to deduce its structure through the analysis of its fragmentation patterns. The nominal molecular weight of the compound (C₁₀H₁₅NO) is 165.23 g/mol .

Molecular Ion Peak: In an electron ionization (EI) mass spectrum, the compound is expected to show a molecular ion peak (M⁺) at m/z = 165. The presence of a single nitrogen atom means this peak will conform to the nitrogen rule (an odd molecular weight for an odd number of nitrogen atoms). nist.gov High-resolution mass spectrometry (HRMS) can confirm the elemental composition by providing a highly accurate mass measurement.

Fragmentation Pattern: The fragmentation of the molecular ion is predictable based on the structure. Key fragmentation pathways for N-substituted anilines include:

Alpha-Cleavage: The most favorable cleavage often occurs at the bond alpha to the nitrogen atom. This would result in the loss of a CH₂OH radical (mass 31) to form a stable ion at m/z = 134. This fragment is likely to be the base peak in the spectrum.

Loss of Hydroxyethyl Group: Cleavage of the entire N-hydroxyethyl group can occur, leading to a fragment at m/z = 120.

McLafferty-type Rearrangements: While less common for this specific structure, rearrangements involving the hydroxyethyl chain are possible.

Ring Fragmentation: The aromatic ring itself can fragment, though these peaks are typically of lower intensity.

Techniques like Electrospray Ionization (ESI) or Chemical Ionization (CI) are softer ionization methods that would likely produce a prominent protonated molecule [M+H]⁺ at m/z = 166, with reduced fragmentation, which is useful for confirming the molecular weight. researchgate.net

Table 3: Expected Mass Spectrometry Fragments for this compound

m/z Value Proposed Fragment Formation Pathway
165 [C₁₀H₁₅NO]⁺ Molecular Ion (M⁺)
134 [C₉H₁₂N]⁺ Loss of ·CH₂OH from M⁺ (Alpha-cleavage)
120 [C₈H₁₀N]⁺ Loss of ·CH₂CH₂OH from M⁺

Electronic Absorption and Fluorescence Spectroscopy for Electronic Structure and Photophysical Property Determination

Electronic spectroscopy, including UV-Visible absorption and fluorescence, provides insights into the electronic transitions and photophysical properties of this compound.

UV-Visible Absorption: Like other aniline (B41778) derivatives, the UV-Vis spectrum is expected to show absorption bands corresponding to π → π* transitions within the substituted benzene ring. nih.govresearchgate.net The presence of the electron-donating amino group and the alkyl substituents on the ring and nitrogen typically causes a bathochromic (red) shift of the absorption maxima compared to unsubstituted benzene. nih.gov One would anticipate a primary absorption band (¹Lₐ) around 250-260 nm and a secondary, weaker band (¹Lₑ) at longer wavelengths, possibly around 300-310 nm. The exact position and intensity of these bands are influenced by solvent polarity.

Fluorescence Spectroscopy: Many aniline derivatives exhibit fluorescence. nih.gov Upon excitation at a wavelength corresponding to its absorption maximum, this compound is expected to fluoresce. The fluorescence emission maximum will be at a longer wavelength than the absorption maximum (a phenomenon known as the Stokes shift). nih.gov The fluorescence properties, including quantum yield and lifetime, are sensitive to the molecular environment. For instance, the presence of the tertiary amino group can sometimes lead to intramolecular charge transfer (ICT) character in the excited state, which can be highly sensitive to solvent polarity. mdpi.com However, groups like nitro groups, if present on derivatives, are known to quench fluorescence. researchgate.net

Table 4: Predicted Photophysical Properties for this compound

Property Technique Expected Value / Observation
Absorption Maximum (λₘₐₓ) UV-Vis Spectroscopy ~250-260 nm and ~300-310 nm
Molar Absorptivity (ε) UV-Vis Spectroscopy Moderate to High
Emission Maximum (λₑₘ) Fluorescence Spectroscopy > 310 nm (solvent dependent)
Stokes Shift Calculation λₑₘ - λₘₐₓ

X-ray Crystallography for Solid-State Structure Determination (for relevant derivatives)

Single-crystal X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule in the solid state. While obtaining a suitable single crystal of this compound itself may be challenging, analysis of its derivatives or related compounds provides invaluable structural data. researchgate.netsci-hub.se

A successful crystallographic analysis would precisely determine:

Bond Lengths and Angles: Confirming the covalent framework of the molecule.

Molecular Conformation: Revealing the precise dihedral angles, such as the twist of the N-substituted group relative to the plane of the aromatic ring and the conformation of the hydroxyethyl side chain (e.g., gauche or anti).

Intermolecular Interactions: Identifying and quantifying non-covalent interactions that stabilize the crystal lattice. For this molecule, the most significant interaction would be the hydrogen bond formed by the hydroxyl group, which could act as a donor to the nitrogen atom or the hydroxyl oxygen of a neighboring molecule. nih.govresearchgate.net

Crystal Packing: Describing how the molecules arrange themselves in the unit cell.

Analysis of related structures shows that the nitrogen atom in N-substituted anilines can exhibit some pyramidal character, and the packing is often dominated by hydrogen bonding and π-π stacking interactions where possible. researchgate.netsci-hub.se

Chromatographic Methods for Purity Assessment and Reaction Monitoring

Chromatographic techniques are fundamental for assessing the purity of synthesized this compound and for monitoring the progress of its synthesis. rsc.org

Thin-Layer Chromatography (TLC): TLC is a rapid and convenient method for qualitative analysis. It can be used to monitor a reaction by spotting the reaction mixture alongside the starting materials and observing the appearance of the product spot and the disappearance of the reactant spots. thieme.de The choice of eluent (a mixture of nonpolar and polar solvents) is optimized to achieve good separation. The spots can be visualized under UV light, as the aromatic ring will absorb UV radiation.

High-Performance Liquid Chromatography (HPLC): HPLC is the preferred method for quantitative purity assessment. thermofisher.comcapes.gov.br A reversed-phase HPLC method, using a C18 column with a mobile phase consisting of a mixture of water (often with a buffer or acid modifier) and an organic solvent like acetonitrile (B52724) or methanol (B129727), would be suitable. Detection is typically achieved using a UV detector set to one of the compound's absorption maxima. thermofisher.com A pure sample would exhibit a single major peak in the chromatogram. The area of this peak relative to the total area of all peaks provides a quantitative measure of purity. This method is also highly effective for reaction monitoring, providing more accurate quantitative data on conversion over time than TLC. nih.govresearchgate.net

Gas Chromatography (GC): GC can also be used, often coupled with a mass spectrometer (GC-MS). Given the compound's boiling point and thermal stability, it can be volatilized for analysis. GC provides excellent separation efficiency and, when coupled with MS, offers definitive peak identification. thermofisher.com

Table 5: Chromatographic Methods for Analysis of this compound

Technique Typical Stationary Phase Typical Mobile Phase / Conditions Purpose
TLC Silica (B1680970) Gel Hexane/Ethyl Acetate mixture Reaction monitoring, qualitative purity check
HPLC C18 (Reversed-Phase) Acetonitrile/Water or Methanol/Water Quantitative purity assessment, reaction kinetics
GC Capillary column (e.g., DB-5) Temperature gradient, Helium carrier gas Purity assessment, separation of volatile impurities

Theoretical and Computational Chemistry Studies of 3 Methyl N Methyl N Hydroxyethylaniline

Structure-Property Relationships through Computational DescriptorsA search for studies establishing structure-property relationships for 3-METHYL-N-METHYL-N-HYDROXYETHYLANILINE through the calculation of computational descriptors did not yield any results.

Consequently, no data tables or detailed research findings can be provided as per the request.

Future Research Directions and Emerging Applications in Advanced Materials Science

Development of Novel Synthetic Routes with Enhanced Sustainability

The industrial synthesis of N-alkylanilines has traditionally relied on methods that are often not aligned with the principles of green chemistry. Future research will likely focus on developing more sustainable and efficient synthetic pathways to 3-METHYL-N-METHYL-N-HYDROXYETHYLANILINE and its analogs.

Current methods for producing similar compounds, such as N-methyl-p-toluidine, are recognized as needing economic and environmental improvements to increase throughput and reduce waste. google.com Research into novel catalytic systems is a promising direction. For instance, a patented method for preparing N-ethyl-N-hydroxyethylaniline utilizes taurine (B1682933) as a catalyst under solvent-free conditions, which represents a significant advancement in sustainability. google.com This approach boasts good atom economy and mild reaction conditions. google.com

Future strategies could explore:

Catalytic N-alkylation: Employing heterogeneous or homogeneous catalysts to facilitate the reaction of m-toluidine (B57737) derivatives with sustainable alkylating agents like methanol (B129727) or ethylene (B1197577) carbonate, replacing more hazardous reagents. Patent literature describes the catalytic N-methylation of aniline (B41778) with methanol over specific catalysts as an area requiring improvement. google.com

One-pot synthesis: Designing multi-component reactions that form the target molecule in a single step from simple precursors, minimizing intermediate separation and purification steps.

Flow chemistry: Utilizing continuous flow reactors to improve reaction control, enhance safety, and allow for easier scalability compared to batch processes.

Table 1: Comparison of Synthetic Strategies
StrategyDescriptionPotential Sustainability BenefitsRelevant Research Context
Traditional AlkylationUse of alkyl halides (e.g., ethyl bromide) with a base. orgsyn.orgGenerally low sustainability (waste generation, hazardous reagents).Classical, often used for lab-scale synthesis. orgsyn.org
Catalytic AlkylationReaction with alcohols or epoxides over a catalyst.Higher atom economy, use of greener reagents, potential for catalyst recycling.A method using taurine as a catalyst for reacting N-ethylaniline with ethylene oxide is noted for being environmentally protective. google.com
Reductive AminationReaction of m-toluidine with formaldehyde (B43269) and ethylene glycol followed by reduction.Can be a high-yield route, but may require expensive or hazardous reducing agents.A common strategy for synthesizing complex amines.
Flow ChemistryContinuous reaction in a microreactor system.Improved heat and mass transfer, enhanced safety, easier scale-up, and process automation.A modern approach increasingly applied to fine chemical synthesis.

Design of Advanced Functional Materials Utilizing this compound Scaffolds (e.g., sensors, optoelectronics)

The electron-donating nature of the N,N-disubstituted amino group attached to the toluene (B28343) ring makes this molecule an excellent building block for functional organic materials. The hydroxyethyl (B10761427) tail provides a convenient point for chemical modification or incorporation into larger systems.

Future research in this area could focus on:

Sensors: The tertiary amine can act as a proton or metal ion binding site. Changes in the electronic structure upon binding can lead to a detectable change in fluorescence or color (chromism), forming the basis for a chemical sensor. The hydroxyethyl group can be used to anchor the molecule to a solid support, such as silica (B1680970) or a polymer film, to create a reusable sensor device.

Optoelectronics: As an analog of intermediates used for disperse dyes, this compound is a prime candidate for developing new chromophores. echemi.com By extending the conjugation or by adding strong electron-withdrawing groups to the aromatic ring, its absorption and emission properties can be tuned across the visible spectrum for applications in organic light-emitting diodes (OLEDs) or as nonlinear optical materials.

Functional Polymers: The hydroxyl group can be converted into a polymerizable moiety, such as an acrylate (B77674) or methacrylate. Polymerizing these monomers would yield materials with the electronic properties of the aniline core, potentially useful as charge-transporting layers in electronic devices or as platforms for smart coatings that respond to external stimuli.

Table 2: Potential Applications in Advanced Materials
Application AreaFunction of the ScaffoldExample of Potential Material
Chemical SensorsActs as a signaling unit (fluorophore/chromophore) and a receptor site (tertiary amine).A fluorescent turn-on sensor for pH or heavy metal ions.
OptoelectronicsServes as an electron-rich core for push-pull dyes. echemi.comNovel dyes for dye-sensitized solar cells (DSSCs) or organic photovoltaics (OPVs).
Polymer ScienceFunctions as a monomer after modification of the hydroxyethyl group.Electroactive or photoresponsive polymers for smart coatings or electronic components.
Color Film DevelopmentActs as a raw material or intermediate. echemi.comComponents in photographic emulsions or digital printing inks.

Deeper Computational Insights into Complex Reaction Pathways

Computational chemistry offers powerful tools for understanding and predicting the behavior of molecules and their reactions, guiding experimental work and accelerating development.

Future computational studies on this compound could provide crucial insights into:

Reaction Mechanisms: Density Functional Theory (DFT) and other high-level methods can be used to map the potential energy surfaces of synthetic reactions. This allows for the identification of transition states and intermediates, helping to optimize reaction conditions for higher yield and selectivity. For example, computational studies on the reaction of 4-methyl aniline with hydroxyl radicals have successfully elucidated the dominant reaction pathways and calculated kinetic rate constants. mdpi.comresearchgate.net Similar approaches could clarify the mechanisms of N-alkylation or electrophilic substitution on the 3-methyl aniline scaffold.

Spectroscopic Properties: Time-dependent DFT (TD-DFT) can predict the UV-Vis absorption and emission spectra of the molecule and its derivatives. This is invaluable for the rational design of new dyes and optical materials, allowing researchers to screen potential candidates in silico before undertaking complex synthesis.

Material Interactions: Molecular dynamics simulations can model how the molecule interacts with polymer matrices, surfaces, or solvents. This can help predict the performance of a sensor, the stability of a coating, or the solubility of a new derivative, saving significant experimental effort. Computational modeling has been effectively used to understand the role of catalysts and C-N bond formation in complex reactions, providing a template for studying the synthesis of new derivatives. mdpi.com

Exploration of New Chemical Transformations and Derivative Syntheses

The functional groups on this compound provide multiple handles for further chemical modification, opening the door to a vast library of new derivatives with tailored properties.

Key reactive sites for future exploration include:

The Hydroxyl Group: This group can be readily esterified or etherified to attach other functional units, or oxidized to an aldehyde or carboxylic acid to create new building blocks. It can also be converted to a better leaving group (e.g., a tosylate) for subsequent nucleophilic substitution reactions.

The Aromatic Ring: The powerful activating and ortho-, para-directing dialkylamino group facilitates electrophilic aromatic substitution reactions such as nitration, halogenation, and formylation. For instance, a similar compound, 4-acetamino-3-methyl-N-(β-hydroxyethyl)-N-ethylaniline, undergoes hydrolysis to produce an amino-substituted derivative, demonstrating the accessibility of ring functionalization.

The N-Alkyl Groups: While more challenging, reactions involving the N-methyl or N-hydroxyethyl groups could be explored, potentially through oxidative or radical pathways.

Research into synthesizing novel derivatives of substituted anilines is an active field, with new compounds being developed as potential anti-cancer agents. researchgate.net This highlights the value of the aniline scaffold in medicinal chemistry and drug discovery.

Table 3: Potential Chemical Transformations and Derivatives
Reactive SiteTransformationPotential Derivative ClassApplication Area
Hydroxyl GroupEsterification with (meth)acryloyl chloridePolymerizable MonomersFunctional Polymers, Resins
Hydroxyl GroupOxidationAldehydes, Carboxylic AcidsFine Chemical Synthesis
Aromatic RingNitration followed by reductionAmino-substituted AnilinesDye Synthesis, Pharmaceutical Intermediates
Aromatic RingVilsmeier-Haack FormylationFormyl-substituted AnilinesPrecursors to Schiff bases, Stilbenes

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 3-Methyl-N-methyl-N-hydroxyethylaniline, and how can reaction conditions be optimized for yield and purity?

  • Methodological Answer : The synthesis typically involves alkylation of 3-methylaniline derivatives with hydroxyethylating agents (e.g., ethylene oxide or chloroethanol). Optimization can be achieved by varying reaction temperature (60–100°C), solvent polarity (e.g., ethanol vs. DMF), and catalyst choice (e.g., NaOH or K₂CO₃). Purity is enhanced via fractional distillation or column chromatography. Validation of synthetic success requires coupling nuclear magnetic resonance (NMR) with gas chromatography-mass spectrometry (GC-MS) to confirm structural integrity .

Q. What analytical techniques are recommended for characterizing this compound, and how should validation be conducted?

  • Methodological Answer : High-performance liquid chromatography (HPLC) with UV detection is optimal for quantifying purity, while Fourier-transform infrared spectroscopy (FTIR) identifies functional groups (e.g., hydroxyl and methyl groups). Validation should follow NIOSH guidelines, including spike-recovery tests (85–115% recovery range) and inter-laboratory comparisons to ensure reproducibility. For structural confirmation, tandem mass spectrometry (MS/MS) and ¹H/¹³C NMR are indispensable .

Q. What safety protocols are essential when handling this compound in laboratory settings?

  • Methodological Answer : Adhere to OSHA/NIOSH safety guidelines: use fume hoods for ventilation, wear nitrile gloves and goggles (S24/25), and avoid dust inhalation (S22). Store the compound in amber glass containers under inert gas (N₂/Ar) to prevent oxidation. Spill management requires neutralization with activated carbon and disposal via hazardous waste protocols. Regular air monitoring with photoionization detectors (PID) ensures exposure limits are not exceeded .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported toxicity data for this compound?

  • Methodological Answer : Contradictions often arise from differences in exposure models (in vitro vs. in vivo) or dosage regimes. To reconcile discrepancies, conduct meta-analyses of existing data with standardized metrics (e.g., LD₅₀ normalization). Comparative studies using isogenic cell lines (e.g., HepG2 vs. primary hepatocytes) can isolate metabolic variability. Dose-response curves should be statistically modeled using Hill equations to assess threshold effects .

Q. What are the mechanisms underlying the compound’s toxicity, and how can in vitro models be designed to study them?

  • Methodological Answer : Toxicity is linked to reactive oxygen species (ROS) generation and mitochondrial dysfunction. Design in vitro assays using fluorescent probes (e.g., DCFH-DA for ROS) and Seahorse XF analyzers to measure oxygen consumption rates. Co-culture systems (e.g., hepatocyte-Kupffer cell models) replicate metabolic interactions. Transcriptomic profiling (RNA-seq) post-exposure identifies pathways like Nrf2/ARE signaling, validated via CRISPR knockouts .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.